molecular formula C18H22ClFN2O B13519484 N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride

Cat. No.: B13519484
M. Wt: 336.8 g/mol
InChI Key: YCMFTCPYTZOAQN-UHFFFAOYSA-N
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Description

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclohexyl group, a fluorinated naphthalene ring, and a carboxamide moiety, making it an interesting subject for chemical and pharmacological studies.

Properties

Molecular Formula

C18H22ClFN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide;hydrochloride

InChI

InChI=1S/C18H21FN2O.ClH/c19-16-9-8-15(13-6-2-3-7-14(13)16)17(22)21-12-18(20)10-4-1-5-11-18;/h2-3,6-9H,1,4-5,10-12,20H2,(H,21,22);1H

InChI Key

YCMFTCPYTZOAQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=C(C3=CC=CC=C32)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride typically involves multiple steps:

  • Formation of the Aminocyclohexyl Intermediate: : The initial step involves the preparation of the 1-aminocyclohexylmethyl intermediate. This can be achieved through the reduction of the corresponding nitrile or amide using hydrogenation or other reducing agents like lithium aluminum hydride.

  • Coupling with 4-Fluoronaphthalene-1-carboxylic Acid: : The aminocyclohexyl intermediate is then coupled with 4-fluoronaphthalene-1-carboxylic acid. This step often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

  • Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl moiety, leading to the formation of ketones or alcohols depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine or alcohol under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include cyclohexanone or cyclohexanol derivatives.

    Reduction: Possible products are amines or alcohols derived from the carboxamide group.

    Substitution: Substituted naphthalene derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Studies could focus on its binding affinity to proteins, enzymes, or nucleic acids, providing insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity as a ligand for certain receptors or enzymes, making it a candidate for drug development. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile could make it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes by binding to their active sites, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclohexyl)methyl]-4-chloronaphthalene-1-carboxamide hydrochloride
  • N-[(1-aminocyclohexyl)methyl]-4-bromonaphthalene-1-carboxamide hydrochloride
  • N-[(1-aminocyclohexyl)methyl]-4-methoxynaphthalene-1-carboxamide hydrochloride

Uniqueness

Compared to similar compounds, N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride stands out due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound potentially more effective or selective in its applications.

Biological Activity

N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C17H20ClFN2O
  • Molecular Weight: 336.8 g/mol
  • CAS Number: 2418734-82-2

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Research indicates that it may function as an inhibitor of certain oncogenic pathways, particularly through the modulation of transcription factors involved in cancer progression.

Key Mechanisms:

  • Inhibition of FOXM1:
    • Studies have shown that compounds similar to this compound can inhibit the FOXM1 transcription factor, which is overexpressed in various cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) .
    • The inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cell lines.
  • Induction of Apoptosis:
    • The compound has been observed to promote apoptotic cell death in treated cells. This effect is significant in cancer models where FOXM1 plays a crucial role in cell survival and proliferation .

Biological Activity in Case Studies

Several studies have documented the effects of this compound and related compounds on cancer cell lines:

Table 1: Summary of Biological Activity Findings

Study ReferenceCell LineTreatment ConcentrationObserved Effects
HGSOCSub-micromolarInhibition of FOXM1, reduced cell viability, induced apoptosis
TNBCLow micromolarInduced FOXM1 degradation, decreased proliferation
FTEControl (DMSO)Comparison with HGSOC cells showing selective toxicity

Efficacy and Selectivity

The selectivity of this compound for cancer cells over normal cells suggests a favorable therapeutic index. In comparative studies, the compound exhibited significantly lower toxicity towards normal fallopian tube epithelial cells compared to cancerous cells, indicating potential for targeted therapy .

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